molecular formula C20H22N4O4S2 B3202942 4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)butanamide CAS No. 1021222-17-2

4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)butanamide

Cat. No.: B3202942
CAS No.: 1021222-17-2
M. Wt: 446.5 g/mol
InChI Key: WVAMFOFCVXFUFG-UHFFFAOYSA-N
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Description

The compound 4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)butanamide is a structurally complex molecule featuring three key motifs:

Pyridazinone core: A six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group at position 6, which is critical for hydrogen bonding and metabolic stability.

4-Sulfamoylphenethyl group: A sulfonamide-linked phenethyl moiety attached via a butanamide chain, contributing to solubility and target binding via hydrogen bonding .

For instance, sulfonamide-containing derivatives exhibit antiproliferative activity against cancer cells (e.g., AGS gastric adenocarcinoma) , while thiophene-pyridazinone hybrids demonstrate kinase inhibition .

Properties

IUPAC Name

4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S2/c21-30(27,28)16-7-5-15(6-8-16)11-12-22-19(25)4-1-13-24-20(26)10-9-17(23-24)18-3-2-14-29-18/h2-3,5-10,14H,1,4,11-13H2,(H,22,25)(H2,21,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVAMFOFCVXFUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)butanamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, analgesic, and antimicrobial properties, supported by relevant data and research findings.

PropertyValue
Molecular FormulaC18H20N4O3S
Molecular Weight372.44 g/mol
IUPAC NameThis compound
CAS Number1283109-22-7

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets:

  • Enzyme Inhibition : The pyridazinone moiety may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : The thiophene ring can enhance binding affinity to certain receptors, potentially modulating their activity.
  • Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties, which may contribute to the overall efficacy of the compound.

Anti-inflammatory and Analgesic Properties

Research indicates that compounds similar to This compound exhibit significant anti-inflammatory and analgesic activities. For instance, studies have shown that derivatives of pyridazine can reduce inflammation in animal models comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

Case Study : A comparative study assessed the anti-inflammatory effects of various compounds including phenylbutazone and GP 650 (a related structure). Results indicated that GP 650 demonstrated comparable efficacy in reducing inflammation while exhibiting lower ulcerogenic effects, suggesting a favorable safety profile .

Antimicrobial Activity

The presence of the sulfonamide group suggests potential antimicrobial properties. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis. Preliminary tests on related compounds have shown promising results against a range of bacterial strains .

Research Findings : A study involving sulfonamide derivatives reported significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating that modifications in the structure could enhance efficacy .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar molecules.

Compound NameActivity TypeReference
GP 650 Anti-inflammatory
Methyl 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-ylacetate Antimicrobial
N-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}-beta-alanine Enzyme Inhibition

Comparison with Similar Compounds

Pyridazinone Derivatives with Varied Substituents

Pyridazinone-based compounds are widely studied for their biological activities. Key analogs and their properties are summarized below:

Compound Name/Structure Molecular Formula Melting Point (°C) Yield (%) Key Biological Activity References
N’-(4-Nitrobenzylidene)-2-(6-oxo-3-(4-(4-chlorophenyl)piperazin-1-yl)pyridazin-1-yl)acetohydrazide (15) C₂₃H₂₂ClN₇O₄ 238–239 86 Cytotoxicity against AGS cells
N’-(4-Dimethylaminobenzylidene)-2-(6-oxo-3-(4-(4-fluorophenyl)piperazin-1-yl)pyridazin-1-yl)acetohydrazide (23) C₂₅H₂₈FN₇O₂·⅓H₂O 68 Anti-proliferative activity
Target Compound Hypothesized kinase inhibition

Structural Insights :

  • The 4-sulfamoylphenethyl group may improve aqueous solubility compared to nitro or methoxy substituents in analogs .

Sulfonamide-Containing Derivatives

Sulfonamides are known for their role in targeting enzymes like carbonic anhydrases and tyrosine kinases. Notable examples include:

Compound Name/Structure Molecular Formula Key Features Biological Activity References
N-(4-Sulfamoylphenethyl)biphenyl-4-carboxamide (5) C₂₀H₁₉N₂O₃S Biphenyl-sulfonamide hybrid Antifungal activity
(Z)-4-(3-Oxo-3-(thiophen-2-yl)propenylamino)-N-(thiazol-2-yl)benzenesulfonamide (6) C₁₄H₁₂N₃O₃S₂ Thiophene-sulfonamide conjugate Anti-breast cancer (IC₅₀ < doxorubicin)
Target Compound Pyridazinone-thiophene-sulfonamide Hypothesized antiproliferative activity

Functional Comparisons :

  • The target compound’s butanamide linker may enhance conformational flexibility compared to rigid propenylamino or biphenyl groups in and .
  • The sulfamoylphenethyl group could mimic ATP-binding motifs in kinase targets, similar to tyrosine kinase inhibitors .

Thiophene-Containing Amides

Thiophene motifs are associated with enhanced membrane permeability and metabolic stability. Representative analogs include:

Compound Name/Structure Molecular Formula Melting Point (°C) Yield (%) Activity References
4-(Thiophen-2-yl)-N-(4-(trifluoromethyl)phenyl)butanamide (17) C₁₅H₁₄F₃NO₂S 90 Not specified (structural analog)
(Z)-3-(4-Methoxybenzothiazol-2-ylamino)-1-(thiophen-2-yl)propen-1-one (13) C₁₄H₁₁N₂O₂S₂ Anti-breast cancer
Target Compound Potential dual kinase/sulfonamide targeting

Key Differences :

  • The trifluoromethylphenyl group in compound 17 () increases electronegativity, whereas the target’s sulfamoylphenethyl group offers hydrogen-bonding capability .
  • The pyridazinone core in the target compound may provide a more rigid scaffold than the propenone or benzothiazole motifs in .

Q & A

Q. Methodological Guidance :

Use computational reaction path search tools (e.g., ICReDD’s quantum chemical calculations) to predict feasible pathways .

Apply Design of Experiments (DoE) to test variables like temperature, stoichiometry, and reaction time .

What spectroscopic techniques confirm the structural integrity of this compound?

Basic Research Question
Structural validation requires multi-technique corroboration:

TechniqueParametersKey Peaks/Features
¹H/¹³C NMR 400–600 MHz, DMSO-d₆Thiophene protons (δ 7.2–7.8 ppm), pyridazinone carbonyl (δ 165–170 ppm) .
FT-IR 400–4000 cm⁻¹Amide C=O stretch (~1650 cm⁻¹), sulfonamide S=O (~1350 cm⁻¹) .
HRMS ESI+ modeExact mass matching molecular formula (e.g., [M+H]⁺) .

Advanced Tip : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in the butanamide linker region .

How can reaction conditions be optimized for higher yield?

Advanced Research Question
Optimization requires systematic screening via statistical methods:

  • Factorial Design : Test factors like temperature (80–120°C), catalyst loading (1–5 mol%), and solvent polarity (THF vs. DMF).
  • Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions .

Q. Example Workflow :

Perform a Plackett-Burman design to screen critical variables.

Use Central Composite Design (CCD) to refine optimal ranges.

Validate predictions with triplicate runs .

How to resolve contradictions between computational predictions and experimental results?

Advanced Research Question
Discrepancies often arise from approximations in computational models. Strategies include:

  • Multi-Scale Modeling : Combine DFT (for electronic structure) with molecular dynamics (solvent effects) .
  • Experimental Validation : Cross-check predicted intermediates with LC-MS or in-situ IR .
  • Error Analysis : Quantify uncertainties in computational parameters (e.g., solvation energy, basis sets) .

Case Study : If DFT predicts a lower-energy pathway but experiments show side products, re-examine transition-state barriers using higher-level methods (e.g., CCSD(T)) .

What purification methods are effective for isolating this compound?

Basic Research Question
Purification depends on solubility and byproduct profiles:

  • Flash Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → DCM/MeOH).
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data .
  • Membrane Filtration : Remove particulate impurities via 0.2 µm filters, especially for sulfonamide-containing compounds .

Advanced Tip : Employ preparative HPLC with C18 columns for high-purity isolation (>98%) .

What role does the sulfamoylphenethyl group play in biological activity?

Advanced Research Question
The sulfamoyl group enhances:

  • Solubility : Polar sulfonamide improves aqueous solubility (logP reduction).
  • Target Binding : Acts as a hydrogen-bond donor/acceptor in enzyme active sites (e.g., carbonic anhydrase inhibition) .
  • Metabolic Stability : Sulfamoyl derivatives resist oxidative metabolism compared to alkyl analogs .

Validation : Perform molecular docking studies with target proteins (e.g., COX-2) and compare binding scores with/without the sulfamoyl group .

How to assess compound stability under varying storage conditions?

Basic Research Question
Stability studies should follow ICH guidelines:

Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light.

Analytical Monitoring : Track degradation via HPLC (e.g., new peaks at 254 nm) .

Kinetic Modeling : Calculate degradation rate constants (k) and shelf-life predictions .

Advanced Design : Use DoE to simulate long-term stability by accelerating conditions (e.g., Arrhenius equation for temperature effects) .

How to design a reactor for scaling up synthesis?

Advanced Research Question
Reactor design integrates kinetics and thermodynamics:

  • Continuous Flow Systems : Ideal for exothermic steps (e.g., thiophene coupling) to enhance heat dissipation .
  • Material Compatibility : Use glass-lined or Hastelloy reactors to avoid corrosion from sulfonamide intermediates .

Q. Key Parameters :

  • Residence time distribution (RTD) for optimal mixing.
  • Mass transfer coefficients for heterogeneous reactions .

What computational tools predict the compound’s reactivity in novel reactions?

Advanced Research Question
Leverage quantum mechanics and machine learning:

  • Reaction Pathway Search : Use AFIR or GRRM software to explore possible intermediates .
  • Machine Learning Models : Train on existing pyridazinone reaction datasets to predict regioselectivity .

Validation : Compare predicted reaction outcomes with small-scale exploratory experiments .

How to analyze the impact of substituents on pharmacological properties?

Advanced Research Question
Perform SAR studies using:

  • In Silico Profiling : Calculate descriptors (e.g., LogP, polar surface area) with tools like Schrodinger’s QikProp .
  • In Vitro Assays : Test analogs for solubility (shake-flask method) and permeability (Caco-2 model) .

Case Study : Replace the thiophene with furan and compare IC₅₀ values in enzyme inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)butanamide
Reactant of Route 2
Reactant of Route 2
4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)butanamide

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